N-(2,5-Dioxopyrrolidin-1-yl)urea
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Overview
Description
N-(2,5-Dioxopyrrolidin-1-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)urea typically involves the reaction of succinimide with urea under specific conditions. One common method includes the condensation of succinimide with urea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-(2,5-Dioxopyrrolidin-1-yl)urea has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide:
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Another related compound used in biochemical studies.
Uniqueness
N-(2,5-Dioxopyrrolidin-1-yl)urea stands out due to its unique combination of a pyrrolidinone ring and a urea moiety, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
63770-74-1 |
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Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl)urea |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)7-8-3(9)1-2-4(8)10/h1-2H2,(H3,6,7,11) |
InChI Key |
NACICTQWCRSWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)N |
Origin of Product |
United States |
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